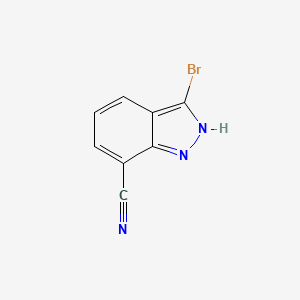

3-Bromo-1H-indazole-7-carbonitrile

Übersicht

Beschreibung

3-Bromo-1H-indazole-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-1H-indazol-7-carbonitril beinhaltet typischerweise die Bromierung von 1H-Indazol-7-carbonitril. Eine gängige Methode beinhaltet die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines geeigneten Lösungsmittels wie Acetonitril oder Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Brom-1H-indazol-7-carbonitril kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed coupling reactions. A key example involves its use in forming biaryl structures:

Reaction :

3-Bromo-1H-indazole-7-carbonitrile reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives under Suzuki conditions.

| Conditions | Catalyst/Reagents | Yield | Product |

|---|---|---|---|

| 1,4-Dioxane, 90°C, 16 h | PdCl₂(dppf), KOAc | 20.8% | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile |

This reaction enables further functionalization of the indazole core for drug discovery applications .

Acid-Catalyzed Hydrolysis

The nitrile group undergoes hydrolysis to form carboxamide derivatives under acidic conditions:

Reaction :

Treatment with trifluoroacetic acid (TFA) and sulfuric acid converts the nitrile to a primary amide.

| Conditions | Reagents | Yield | Product |

|---|---|---|---|

| TFA/H₂SO₄ (4:1), 20°C, 4 h | – | Quantitative | 5-Bromo-1H-indole-3-carboxamide |

This transformation highlights the electrophilic nature of the nitrile group under strong acid catalysis .

Grignard Reactions

The nitrile group reacts with organomagnesium reagents, though the exact mechanism depends on conditions:

Reaction :

Methyl magnesium bromide adds to the nitrile, followed by acid hydrolysis.

| Conditions | Reagents | Workup | Product |

|---|---|---|---|

| THF/diethyl ether, 0°C → rt | MeMgBr (3 equiv) | HCl (pH 5), recrystallization | Unspecified ketone or ring-expanded product |

While the product is not fully characterized, analogous reactions suggest potential ketone formation or indazole ring modification .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring allows potential bromine displacement, though explicit examples are scarce. Theoretical studies on analogous systems suggest:

-

Bromine at position 3 can be replaced by nucleophiles (e.g., amines, alkoxides) under transition-metal-free conditions.

-

Nitrile groups at position 7 enhance ring electron deficiency, accelerating NAS .

Catalytic Functionalization

The compound serves as a precursor in multi-step syntheses:

-

Boc Protection : Conversion to 1-Boc-3-bromo-7-cyano-1H-indazole for stability in further reactions.

-

Reductive Amination : Potential for nitrile reduction to amine followed by coupling, though this requires experimental validation.

Mechanistic and Practical Considerations

-

Electronic Effects : The electron-withdrawing nitrile group enhances bromine’s leaving-group ability in cross-couplings but may deactivate the ring toward electrophilic substitution.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates for metal-catalyzed reactions .

-

Scalability : Multi-gram syntheses of related bromo-indazoles have been achieved without chromatography, suggesting industrial viability .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Bromo-1H-indazole-7-carbonitrile serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Research indicates that derivatives of this compound exhibit promising anti-cancer activity by inhibiting specific pathways involved in tumor growth.

Case Studies:

- Anti-Cancer Agents : Studies have shown that modifications of the indazole structure can lead to compounds with enhanced potency against cancer cell lines. For instance, compounds derived from 3-bromo indazole have been tested against breast and lung cancer models, demonstrating significant cytotoxic effects .

- Anti-inflammatory Effects : Research has also identified that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Its structure allows researchers to probe into biological pathways and identify potential therapeutic targets.

Applications:

- Enzyme Inhibition : The compound has been used in assays to evaluate its effect on various enzymes implicated in disease processes, contributing to the understanding of metabolic pathways .

- Receptor Binding Studies : Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action and potential therapeutic uses.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Innovations:

- Polymer Development : Researchers are exploring the incorporation of this compound into polymer matrices to enhance mechanical properties and chemical stability .

- Coatings : The compound's chemical functionalities can be tailored for use in protective coatings that require specific thermal or chemical resistance.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is being studied for its potential role in enhancing agrochemical formulations.

Benefits:

- Pesticide Efficacy : The compound has shown promise in improving the stability and activity of pesticides, potentially leading to more effective pest control solutions .

- Herbicide Development : Its properties may also contribute to the development of herbicides that are more selective and less harmful to non-target species.

Analytical Chemistry

This compound is employed as a standard in various chromatographic methods, aiding researchers in quantifying complex mixtures.

Usage:

Wirkmechanismus

The mechanism of action of 3-Bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of nitric oxide synthase (NOS), particularly the NADPH oxidase activity of neuronal NOS (nNOS) . This inhibition can lead to a decrease in the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-7-carbonitrile: Lacks the bromine atom and may exhibit different reactivity and biological activity.

3-Chloro-1H-indazole-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

3-Iodo-1H-indazole-7-carbonitrile:

Uniqueness: 3-Bromo-1H-indazole-7-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its analogs.

Biologische Aktivität

3-Bromo-1H-indazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₄BrN₃ and a molecular weight of 222.04 g/mol. The compound features a bromine atom at the 3-position of the indazole ring and a cyano group at the 7-position, which contribute to its unique chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nitric Oxide Synthases (NOS) Inhibition : Research indicates that this compound acts as a potent inhibitor of nitric oxide synthases, particularly neuronal NOS (nNOS). The presence of the bromine atom enhances its binding affinity, making it significantly more effective than its unsubstituted analogs . The mechanism involves competitive inhibition against both substrate and cofactor, disrupting nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission .

Biological Activities

The compound has been studied for several biological activities:

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indazole-7-carbonitrile | Lacks bromine substitution | Potential NOS inhibitor |

| 7-Bromo-1H-indole-3-carbonitrile | Indole structure instead of indazole | Biochemical reagent |

| 3-Bromo-7-methyl-1H-indazole | Methyl group at the 7-position | Similar NOS inhibition potential |

Case Studies and Research Findings

Several studies have reported on the biological activity of indazole derivatives, including:

- Inhibition Studies : A study showed that this compound exhibited a tenfold increase in inhibitory effects on nNOS compared to its parent compound, highlighting the significance of bromination in enhancing biological activity .

- Cytotoxicity Assessments : In vitro assays demonstrated that related compounds with structural similarities exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into the anti-cancer potential of this compound .

- Pharmacological Evaluations : Research on other indazole derivatives has revealed their capacity to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound may share similar pharmacological profiles .

Eigenschaften

IUPAC Name |

3-bromo-2H-indazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGZUAUMTMLMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659577 | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945762-00-5 | |

| Record name | 3-Bromo-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945762-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.